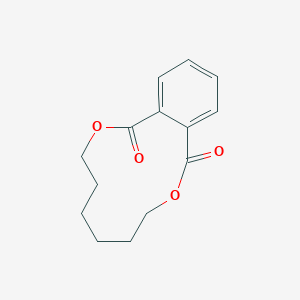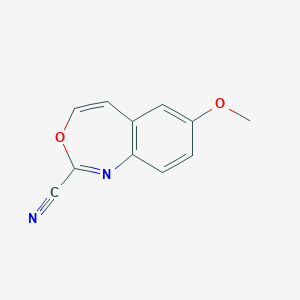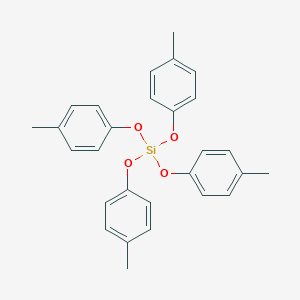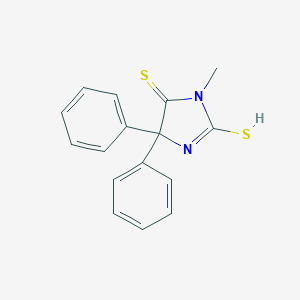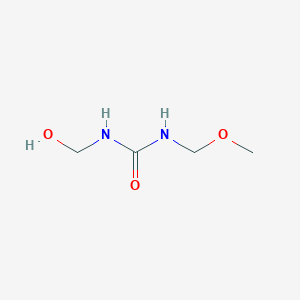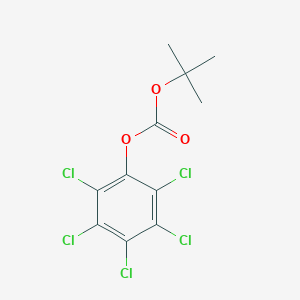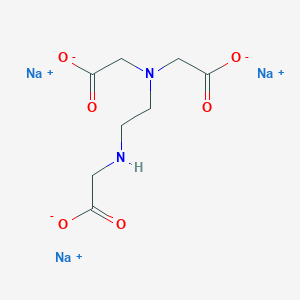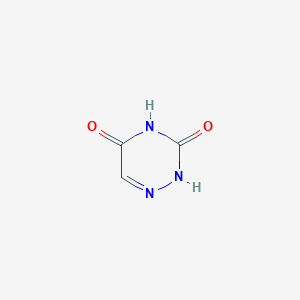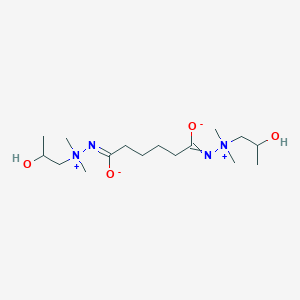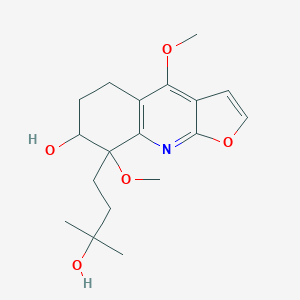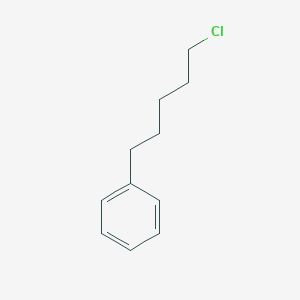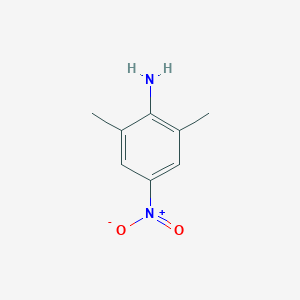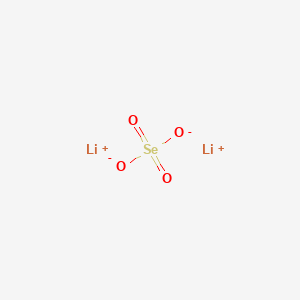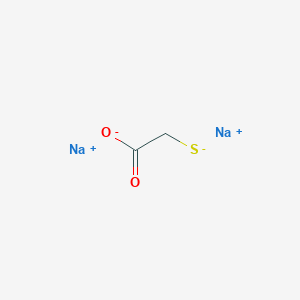
Disodium sulphidoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium sulphidoacetate is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that has a molecular formula of Na2C2H3O2S. This compound is a derivative of acetic acid and is also known as disodium 3-sulfido-propanoate.
Mécanisme D'action
Disodium sulphidoacetate acts as a reducing agent in biological systems. It has the ability to donate electrons to other molecules, which can lead to the formation of disulfide bonds. This mechanism of action is important in the study of enzymes and proteins.
Effets Biochimiques Et Physiologiques
Disodium sulphidoacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as lactate dehydrogenase. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Disodium sulphidoacetate has several advantages for use in lab experiments. It is a stable and easy to handle compound that is readily available. It is also relatively inexpensive compared to other reducing agents. However, it has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving disodium sulphidoacetate. One area of interest is the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Another area of interest is the study of its role in the regulation of enzyme activity. Additionally, further research is needed to determine the optimal concentration and conditions for the use of disodium sulphidoacetate in lab experiments.
Conclusion:
Disodium sulphidoacetate is a useful compound in scientific research applications. It has a variety of biochemical and physiological effects and acts as a reducing agent in biological systems. Although it has some limitations, it is a stable and easy to handle compound that is readily available. Further research is needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
Disodium sulphidoacetate can be synthesized through the reaction of sodium sulfide with chloroacetic acid. The reaction produces disodium sulphidoacetate as a white crystalline solid.
Applications De Recherche Scientifique
Disodium sulphidoacetate is used in various scientific research applications. It is commonly used in biochemical and physiological studies. This compound is used as a reducing agent in the study of enzymes and proteins. It is also used in the study of the role of sulfhydryl groups in biological systems.
Propriétés
Numéro CAS |
16023-01-1 |
|---|---|
Nom du produit |
Disodium sulphidoacetate |
Formule moléculaire |
C2H2Na2O2S |
Poids moléculaire |
136.08 g/mol |
Nom IUPAC |
disodium;2-sulfidoacetate |
InChI |
InChI=1S/C2H4O2S.2Na/c3-2(4)1-5;;/h5H,1H2,(H,3,4);;/q;2*+1/p-2 |
Clé InChI |
DJEXOGGESJBQIO-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])[S-].[Na+].[Na+] |
SMILES canonique |
C(C(=O)[O-])[S-].[Na+].[Na+] |
Autres numéros CAS |
16023-01-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




